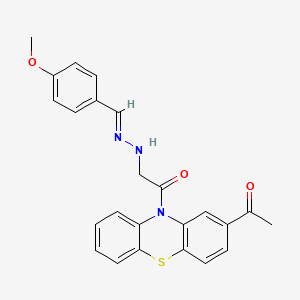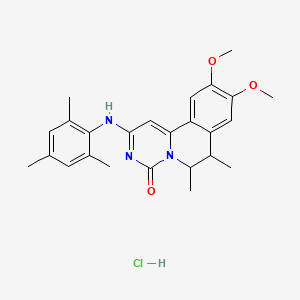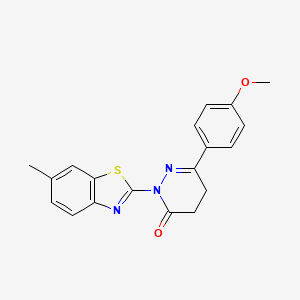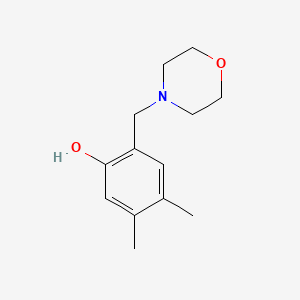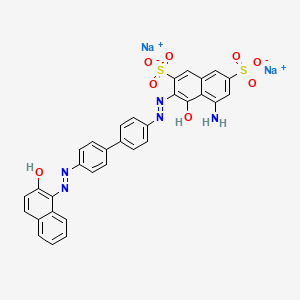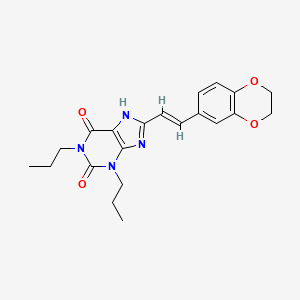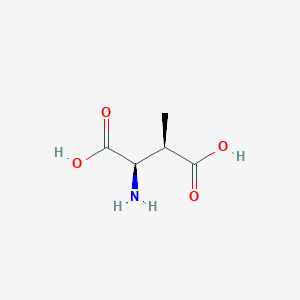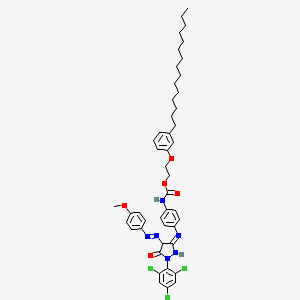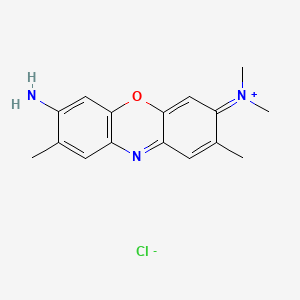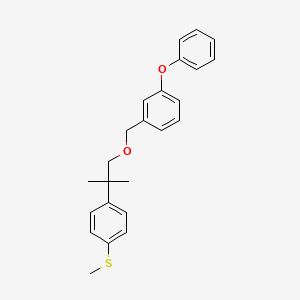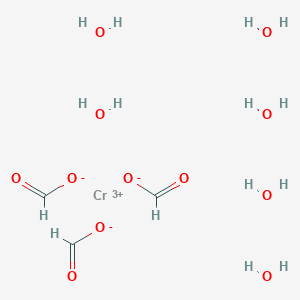
Chromic formate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromic formate hexahydrate is an inorganic compound with the chemical formula Cr(HCOO)3·6H2O. It is known for its fine green crystals or gray-green powder appearance. This compound is soluble in water and has unique optical properties, appearing blue under incident light and red under transmitted light. It is primarily used in the textile and leather industries for printing cotton and waterproofing leather.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromic formate hexahydrate can be synthesized by reacting chromium hydroxide (Cr(OH)3) with formic acid (HCOOH). The reaction typically involves dissolving chromium hydroxide in formic acid, followed by crystallization to obtain the hexahydrate form.
Industrial Production Methods: Industrial production of this compound often involves the direct reaction of chromium hydroxide with formic acid under controlled conditions. The reaction is carried out in aqueous solution, and the product is crystallized out by cooling the solution.
Chemical Reactions Analysis
Types of Reactions: Chromic formate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chromium(III) oxide.
Reduction: It can be reduced to chromium(II) compounds under specific conditions.
Substitution: The formate ligands can be substituted with other ligands such as chloride or sulfate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Ligand exchange reactions often involve heating the compound with the desired ligand in aqueous solution.
Major Products Formed:
Oxidation: Chromium(III) oxide (Cr2O3)
Reduction: Chromium(II) compounds
Substitution: Chromium formate complexes with different ligands
Scientific Research Applications
Chromic formate hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium complexes and as a catalyst in organic synthesis.
Biology: It is studied for its potential role in biological systems, particularly in glucose metabolism and insulin regulation.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in managing diabetes due to its role in glucose tolerance.
Industry: It is used in the textile industry for printing and dyeing fabrics, as well as in leather tanning and waterproofing.
Mechanism of Action
The mechanism of action of chromic formate hexahydrate involves its role as a glucose tolerance factor. It forms a complex with glycine, cysteine, glutamic acid, and nicotinic acid, which enhances insulin-mediated reactions. This complex helps maintain normal glucose metabolism and peripheral nerve function. The molecular targets include insulin receptors, which are activated by the complex, leading to improved glucose uptake and utilization.
Comparison with Similar Compounds
Chromium(III) chloride (CrCl3·6H2O): Similar in structure and hydration state but differs in its chloride ligands.
Chromium(III) sulfate (Cr2(SO4)3·6H2O): Contains sulfate ligands instead of formate.
Uniqueness: Chromic formate hexahydrate is unique due to its specific formate ligands, which impart distinct chemical and physical properties. Its solubility in water and unique optical properties make it particularly useful in textile and leather applications.
Properties
CAS No. |
81002-10-0 |
|---|---|
Molecular Formula |
C3H15CrO12 |
Molecular Weight |
295.14 g/mol |
IUPAC Name |
chromium(3+);triformate;hexahydrate |
InChI |
InChI=1S/3CH2O2.Cr.6H2O/c3*2-1-3;;;;;;;/h3*1H,(H,2,3);;6*1H2/q;;;+3;;;;;;/p-3 |
InChI Key |
WOUAYVCGLPLGSA-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].O.O.O.O.O.O.[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


